4-Fluoro-N-methyl-1,3-benzoxazol-2-amine
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Overview
Description
4-Fluoro-N-methyl-1,3-benzoxazol-2-amine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
The synthesis of 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with fluorinated reagents under specific conditions. One common method involves the use of 2-aminophenol and a fluorinating agent, such as 4-fluorobenzoyl chloride, in the presence of a base like triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-N-methyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoxazole derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Scientific Research Applications
4-Fluoro-N-methyl-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
4-Fluoro-N-methyl-1,3-benzoxazol-2-amine can be compared with other benzoxazole derivatives, such as:
4-Fluoro-1,3-benzoxazol-2-amine: Similar in structure but lacks the N-methyl group, which can affect its chemical and biological properties.
6-Fluoro-1,3-benzoxazol-2-amine:
N-methyl-1,3-benzoxazol-2-amine: Lacks the fluorine atom, which can influence its stability and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7FN2O |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
4-fluoro-N-methyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7FN2O/c1-10-8-11-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3,(H,10,11) |
InChI Key |
HPPJYXAIFZOWCT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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